molecular formula C18H14F3NO B1343320 4'-(3-Pyrrolinomethyl)-3,4,5-trifluorobenzophenone CAS No. 898764-79-9

4'-(3-Pyrrolinomethyl)-3,4,5-trifluorobenzophenone

Cat. No. B1343320
M. Wt: 317.3 g/mol
InChI Key: UHWUPHUKWZEWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from commercially available anilines or other aromatic compounds. For instance, the synthesis of 1-(4-trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles is achieved in four steps, utilizing the Paal-Knorr method for pyrrole ring formation and chloroacylation followed by heterocyclization for thiazole ring addition . Similarly, the synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol involves the reaction of 1,4-di(2-thienyl)-1,4-butanedione with 4-aminophenol . These methods could potentially be adapted for the synthesis of "4'-(3-Pyrrolinomethyl)-3,4,5-trifluorobenzophenone" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Quantum mechanical calculations and spectroscopic techniques such as FT-IR, FT-Raman, and UV are commonly used to investigate the molecular structure of compounds. For example, the molecular structural parameters and vibrational frequencies of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide were obtained using Density Functional Theory (DFT) . These techniques could be applied to "4'-(3-Pyrrolinomethyl)-3,4,5-trifluorobenzophenone" to gain insights into its molecular structure and confirm its synthesis.

Chemical Reactions Analysis

The papers do not provide specific reactions for "4'-(3-Pyrrolinomethyl)-3,4,5-trifluorobenzophenone," but they do describe methodologies that could be relevant. For instance, the one-pot coupling of propargylamines, vinyl sulfones (or nitroalkenes), and phenols to synthesize polysubstituted pyrrolines could be informative when considering the reactivity of the pyrrolinomethyl group in the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are discussed, such as solubility, fluorescence, and electrical conductivity . The synthesis of 4,4'-difluorobenzophenone and its physico-chemical and spectral properties are reviewed, which could provide a basis for understanding the properties of "4'-(3-Pyrrolinomethyl)-3,4,5-trifluorobenzophenone" . Additionally, non-linear optical properties and thermodynamic properties are analyzed for related compounds , which could be relevant for the target compound's property analysis.

Scientific Research Applications

Environmental Impact and Toxicology

  • Benzophenone Derivatives : Studies on benzophenone-3 (BP-3), a compound structurally related to benzophenones, have shown its widespread use in sunscreens and potential environmental and health impacts. BP-3 has been found to exhibit endocrine-disrupting effects, raising concerns about its presence in aquatic ecosystems and potential impacts on wildlife and human health. Further research is needed to understand the long-term exposure effects in aquatic ecosystems (Kim & Choi, 2014).

Analytical Chemistry

  • Pyrrolidinophenone Derivatives : Research on the analytical detection of pyrrolidinophenone derivatives in biological fluids highlights the development of methods for identifying and quantifying these compounds. This area of study is crucial for understanding the pharmacokinetics and toxicological profiles of such compounds, which could be relevant for 4'-(3-Pyrrolinomethyl)-3,4,5-trifluorobenzophenone if it shares similar properties (Synbulatov et al., 2019).

Bioactive Compounds and Health

  • Polyphenolic Antioxidants : Research into polyphenols, which include a wide range of natural compounds with potential health benefits, has shown significant interest due to their antioxidative, anti-inflammatory, and anticarcinogenic properties. Studies on compounds like gallic acid and its derivatives reveal mechanisms of action that could be relevant for understanding the biological activities of structurally related compounds, including 4'-(3-Pyrrolinomethyl)-3,4,5-trifluorobenzophenone, particularly in the context of inflammation-related diseases and health benefits (Bai et al., 2020).

properties

IUPAC Name

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO/c19-15-9-14(10-16(20)17(15)21)18(23)13-5-3-12(4-6-13)11-22-7-1-2-8-22/h1-6,9-10H,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWUPHUKWZEWES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643057
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4,5-trifluorophenyl)methanone

CAS RN

898764-79-9
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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